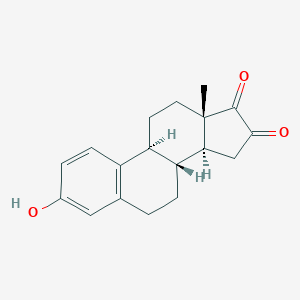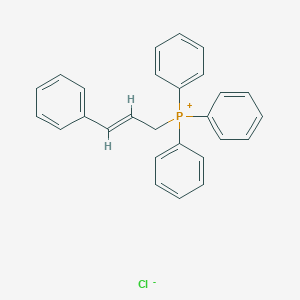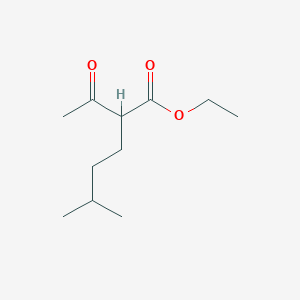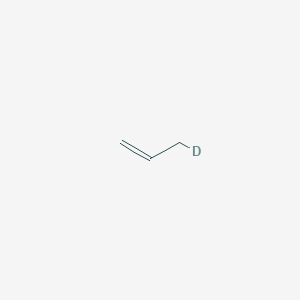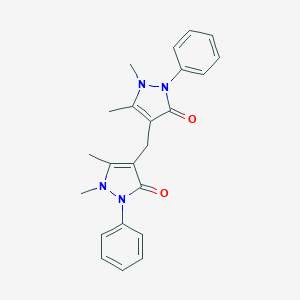
Biphenyl, 4,4'-bis(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl, 4,4'-bis(phenylazo)-, also known as Sudan I, is a synthetic organic compound that is commonly used as a dye in the food industry. It is a bright red to orange powder that is soluble in organic solvents but not in water. Despite its widespread use, Sudan I has been found to be potentially carcinogenic and has been banned in many countries.
Aplicaciones Científicas De Investigación
Biphenyl, 4,4'-bis(phenylazo)- I has been used in scientific research as a model compound for studying the mechanisms of carcinogenesis. It has been shown to induce DNA damage and oxidative stress in vitro and in vivo. Additionally, Biphenyl, 4,4'-bis(phenylazo)- I has been used as a fluorescent probe for detecting protein conformational changes.
Mecanismo De Acción
Biphenyl, 4,4'-bis(phenylazo)- I is metabolized in the liver to form reactive intermediates that can bind to DNA and proteins, leading to DNA damage and oxidative stress. It has been shown to induce mutations in bacterial and mammalian cells and to cause tumors in animal models.
Efectos Bioquímicos Y Fisiológicos
Biphenyl, 4,4'-bis(phenylazo)- I has been shown to induce liver damage and to be potentially carcinogenic. It has also been shown to have estrogenic activity, which may contribute to its carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Biphenyl, 4,4'-bis(phenylazo)- I in lab experiments is that it is a well-characterized compound with known mechanisms of action. However, its potential carcinogenicity and estrogenic activity make it a hazardous substance to work with, and precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
Future research on Biphenyl, 4,4'-bis(phenylazo)- I should focus on developing safer alternatives for use in the food industry. Additionally, further studies are needed to elucidate the mechanisms of Biphenyl, 4,4'-bis(phenylazo)- I-induced carcinogenesis and to develop strategies for preventing or treating Biphenyl, 4,4'-bis(phenylazo)- I-induced liver damage and cancer. Finally, research should be conducted to determine the potential health effects of exposure to Biphenyl, 4,4'-bis(phenylazo)- I in the general population.
Métodos De Síntesis
Biphenyl, 4,4'-bis(phenylazo)- I is synthesized through the diazotization of 4-aminobiphenyl followed by coupling with phenol. The resulting product is then purified through recrystallization.
Propiedades
Número CAS |
1174-10-3 |
|---|---|
Nombre del producto |
Biphenyl, 4,4'-bis(phenylazo)- |
Fórmula molecular |
C24H18N4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
phenyl-[4-(4-phenyldiazenylphenyl)phenyl]diazene |
InChI |
InChI=1S/C24H18N4/c1-3-7-21(8-4-1)25-27-23-15-11-19(12-16-23)20-13-17-24(18-14-20)28-26-22-9-5-2-6-10-22/h1-18H |
Clave InChI |
DCGHILSSOYLMFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




